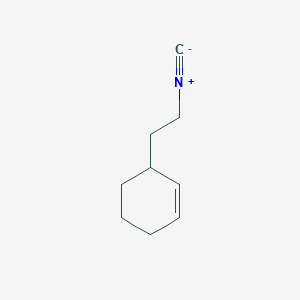
3-(2-Isocyanoethyl)cyclohexene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Isocyanoethyl)cyclohexene: is an organic compound characterized by the presence of an isocyano group attached to a cyclohexene ring via a two-carbon ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Isocyanoethyl)cyclohexene typically involves the reaction of cyclohexene with an appropriate isocyanide precursor. One common method involves the use of a palladium-catalyzed reaction, where cyclohexene is reacted with an isocyanide in the presence of a palladium catalyst under mild conditions . This method is known for its high yield and functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-Isocyanoethyl)cyclohexene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyano group to an amine.
Substitution: The isocyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclohexene oxides.
Reduction: Formation of 3-(2-aminoethyl)cyclohexene.
Substitution: Formation of various substituted cyclohexene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-(2-Isocyanoethyl)cyclohexene is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures . Its unique reactivity makes it valuable in the synthesis of spirocyclic compounds and other heterocycles.
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity allows for the creation of polymers and other advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Isocyanoethyl)cyclohexene in chemical reactions involves the activation of the isocyano group, which can participate in various nucleophilic and electrophilic reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
3-(2-Isocyanoethyl)indole: This compound shares the isocyanoethyl group but is attached to an indole ring instead of a cyclohexene ring.
3-(2-Isocyanoethyl)benzene: Similar structure with the isocyanoethyl group attached to a benzene ring.
Uniqueness: 3-(2-Isocyanoethyl)cyclohexene is unique due to its cyclohexene ring, which imparts different steric and electronic properties compared to its aromatic counterparts. This uniqueness makes it valuable in specific synthetic applications where the cyclohexene ring’s flexibility and reactivity are advantageous .
Propiedades
Fórmula molecular |
C9H13N |
|---|---|
Peso molecular |
135.21 g/mol |
Nombre IUPAC |
3-(2-isocyanoethyl)cyclohexene |
InChI |
InChI=1S/C9H13N/c1-10-8-7-9-5-3-2-4-6-9/h3,5,9H,2,4,6-8H2 |
Clave InChI |
FDCILJLZEJUPOB-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[N+]CCC1CCCC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


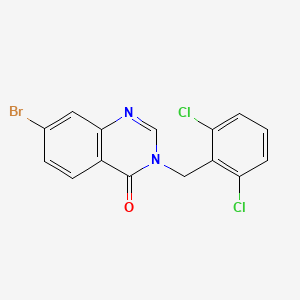
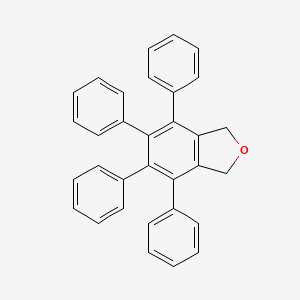
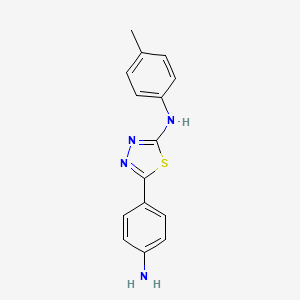
![5-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid](/img/structure/B15212838.png)
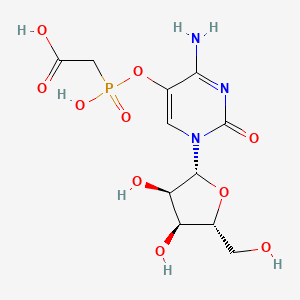

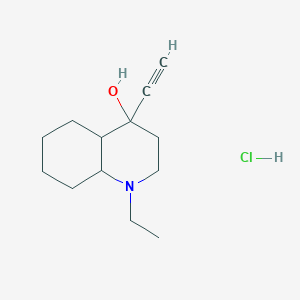
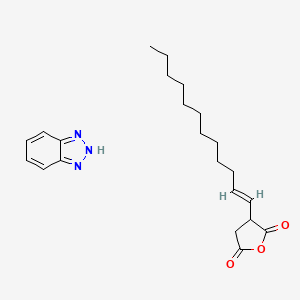
![7-Bromo-9-cyclopropyl-6-fluoro-8-methoxy[1,2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B15212880.png)
![5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B15212891.png)
![(2S,3R)-2-(2-([1,1'-Biphenyl]-4-ylamino)ethyl)pyrrolidine-3,4-diol](/img/structure/B15212896.png)

![2-{[2,5-Diamino-6-(benzylsulfanyl)pyrimidin-4-yl]amino}ethanol](/img/structure/B15212910.png)
![2-((2-Hydroxyethyl)amino)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15212915.png)
